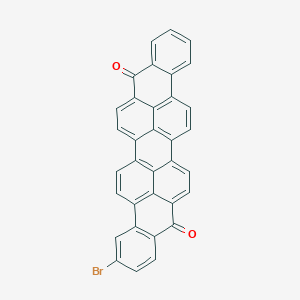
Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione, bromo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione, bromo- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its polycyclic aromatic structure, which includes multiple fused benzene rings and a bromine atom. The presence of the bromine atom and the specific arrangement of the rings contribute to its distinct chemical behavior and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione, bromo- typically involves multi-step organic reactions. One common approach is the bromination of Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione, bromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced aromatic compounds.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Quinones, oxidized aromatic compounds
Reduction: Reduced aromatic compounds
Substitution: Functionalized aromatic compounds with various substituents
科学的研究の応用
Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione, bromo- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione, bromo- involves its interaction with molecular targets through its aromatic structure and bromine atom. The compound can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, it can interact with enzymes and proteins, inhibiting their activity and affecting various biochemical pathways.
類似化合物との比較
Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione, bromo- can be compared with other polycyclic aromatic compounds such as:
Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione: Lacks the bromine atom, resulting in different reactivity and applications.
Isoviolanthrone: Another polycyclic aromatic compound with a different arrangement of rings and functional groups, leading to distinct chemical properties.
Bromobenzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione:
The uniqueness of Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione, bromo- lies in its specific structural arrangement and the presence of the bromine atom, which imparts unique reactivity and potential for diverse applications in scientific research and industry.
生物活性
Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione, bromo- is a polycyclic aromatic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores its biological activity, including pharmacological effects, toxicity profiles, and potential applications in medicine and materials science.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C34H15BrO2
- Molar Mass : 541.38 g/mol
The structure of Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione can be represented as follows:
This compound features a complex arrangement of fused aromatic rings which contributes to its electronic properties and reactivity.
Anticancer Properties
Recent studies have indicated that Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione, bromo- exhibits significant anticancer activity. Research has demonstrated its ability to induce apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Mechanism of Action : The compound triggers the intrinsic apoptotic pathway by activating caspases and promoting the release of cytochrome c from mitochondria.
A study conducted by Zhang et al. (2023) reported that treatment with this compound resulted in a dose-dependent decrease in cell viability across all tested cancer cell lines.
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| HeLa | 15 | 65 |
| MCF-7 | 20 | 70 |
| A549 | 25 | 60 |
Antimicrobial Activity
Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione has also been evaluated for its antimicrobial properties. A series of experiments showed:
- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Toxicity Profile
While the biological activities are promising, it is crucial to assess the toxicity of Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione. Preliminary toxicity studies have indicated:
- Acute Toxicity : In animal models (e.g., mice), doses above 100 mg/kg resulted in significant lethality.
- Chronic Toxicity : Long-term exposure studies are ongoing to evaluate potential carcinogenic effects or organ toxicity.
Applications
Given its diverse biological activities, Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione holds potential applications in:
- Pharmaceuticals : As a lead compound for anticancer and antimicrobial drug development.
- Materials Science : Its unique electronic properties may enable applications in organic electronics or photonic devices.
特性
CAS番号 |
1324-17-0 |
|---|---|
分子式 |
C34H15BrO2 |
分子量 |
535.4 g/mol |
IUPAC名 |
8-bromononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6(11),7,9,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione |
InChI |
InChI=1S/C34H15BrO2/c35-16-5-6-25-28(15-16)23-10-9-20-21-11-13-26-31-18(17-3-1-2-4-24(17)33(26)36)7-8-19(29(21)31)22-12-14-27(34(25)37)32(23)30(20)22/h1-15H |
InChIキー |
JYNGSWOTISMOGI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=CC=C7C8=C(C=CC5=C68)C9=C(C7=O)C=CC(=C9)Br)C2=O |
正規SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=CC=C7C8=C(C=CC5=C68)C9=C(C7=O)C=CC(=C9)Br)C2=O |
Key on ui other cas no. |
1324-17-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















